Product packaging for 7,10-Dimethyl-2-nitro-10H-phenothiazine(Cat. No.:CAS No. 79226-46-3)

7,10-Dimethyl-2-nitro-10H-phenothiazine

Cat. No.: B14448697
CAS No.: 79226-46-3
M. Wt: 272.32 g/mol
InChI Key: SKMXXRQFKMDDCT-UHFFFAOYSA-N
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Description

7,10-Dimethyl-2-nitro-10H-phenothiazine is a synthetic derivative of the privileged 10H-phenothiazine scaffold, a tricyclic heteroaromatic system known for its diverse applications in medicinal chemistry and materials science . The phenothiazine core is characterized by two benzene rings fused to a central thiazine ring containing nitrogen and sulfur atoms . This specific compound features strategic modifications—methyl groups at the nitrogen (position 10) and a nitro group on one of the aromatic rings (position 2)—that are designed to fine-tune its electronic properties, solubility, and biological interaction profile. Phenothiazine derivatives are recognized for their broad bioactivity profiles, which include antipsychotic, antimicrobial, and anticancer properties . The nitro-aromatic substitution is a key structural motif found in bioactive phenothiazines and is frequently associated with antimicrobial activity, as demonstrated in recent studies on novel phenothiazine sulfonamide derivatives . Furthermore, the electron-rich nature and reversible redox properties of the phenothiazine core make its derivatives, including nitrated analogs, attractive for applications in materials science, such as in the development of organic semiconductors, electrocatalysts, and polymerization inhibitors . As a research chemical, this compound serves as a valuable building block for the synthesis of more complex molecules and as a probe for studying structure-activity relationships in various fields. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O2S B14448697 7,10-Dimethyl-2-nitro-10H-phenothiazine CAS No. 79226-46-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79226-46-3

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

7,10-dimethyl-2-nitrophenothiazine

InChI

InChI=1S/C14H12N2O2S/c1-9-3-5-11-14(7-9)19-13-6-4-10(16(17)18)8-12(13)15(11)2/h3-8H,1-2H3

InChI Key

SKMXXRQFKMDDCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C(S2)C=CC(=C3)[N+](=O)[O-])C

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 7,10 Dimethyl 2 Nitro 10h Phenothiazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. nih.govrsc.org

¹H NMR and ¹³C NMR Chemical Shift Analysis

Detailed ¹H NMR and ¹³C NMR spectral data for 7,10-Dimethyl-2-nitro-10H-phenothiazine, including chemical shifts (δ), coupling constants (J), and multiplicity, are not available in the searched literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Information from two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) is crucial for assigning the connectivity of protons and carbons within a molecule. sdsu.eduyoutube.com However, no such experimental data has been published for this compound.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its fragmentation patterns. jocpr.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement, which is used to confirm the elemental formula of a molecule. rsc.org Specific HRMS data for this compound is not documented in the available resources.

Electrospray Ionization (ESI+) Mass Spectrometry

ESI is a soft ionization technique commonly used for analyzing polar, high-molecular-weight compounds. nih.gov While it is a standard method for the analysis of phenothiazine (B1677639) derivatives, specific ESI-MS data for this compound could not be found.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental technique used to identify functional groups within a molecule. For a substituted phenothiazine like this compound, the spectrum would be expected to show characteristic absorption bands. Typically, phenothiazine derivatives exhibit vibrations for C-S-C and C-N-C bonds in the fingerprint region. researchgate.net The presence of the nitro group (NO₂) would introduce strong asymmetric and symmetric stretching vibrations. lew.ro Furthermore, bands corresponding to the aromatic C-H and C=C stretching of the tricyclic system, as well as vibrations from the methyl groups, would be present.

Despite the predictability of these general features, a specific, experimentally-derived FT-IR spectrum with assigned peak frequencies (cm⁻¹) for this compound is not available in the surveyed literature.

Raman Spectroscopy, Including Resonance Raman for Radical Species Characterization

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and the carbon skeleton. For phenothiazine and its derivatives, Raman spectra help characterize the vibrational modes of the ring system. researchgate.net

A significant application for this class of compounds is Resonance Raman (RR) spectroscopy, which is used to selectively enhance vibrations of a chromophore. This technique has been effectively used to study the structure of phenothiazine radical cations, which are often intensely colored. rsc.org Such a study on the this compound radical cation would provide insight into the structural changes upon oxidation. However, no specific Raman or Resonance Raman data for this compound or its radical species were found.

Electronic Spectroscopy and Photophysical Characterization

The UV-Vis absorption spectra of phenothiazine compounds are characterized by multiple bands in the UV and visible regions, which are attributed to π-π* and n-π* electronic transitions. nih.gov The π-π* transitions typically occur at shorter wavelengths with high intensity, while the n-π* transitions, involving the lone pair electrons on sulfur and nitrogen, appear at longer wavelengths with lower intensity. nih.gov The presence of a nitro group, a strong electron-withdrawing group, conjugated with the electron-rich phenothiazine core would be expected to cause a significant bathochromic (red) shift in the absorption bands due to intramolecular charge transfer.

No experimentally recorded UV-Vis spectrum with specific absorption maxima (λmax) and molar absorptivity values (ε) for this compound could be located.

Many phenothiazine derivatives are fluorescent, and their emission properties are highly sensitive to their chemical structure and environment. nih.govubbcluj.ro Fluorescence spectroscopy is used to determine key photophysical parameters such as the emission maximum (λem), fluorescence quantum yield (ΦF), and excited-state lifetime (τ). The Stokes shift, which is the difference in energy between the absorption and emission maxima, provides information about the change in molecular geometry between the ground and excited states. For donor-acceptor systems like the one , a large Stokes shift is often observed. ubbcluj.ro

Specific quantitative data regarding the fluorescence quantum yield, lifetime, and Stokes shift for this compound are not documented in the available literature.

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. This phenomenon is prominent in molecules where there is a significant change in dipole moment upon electronic excitation, such as those with intramolecular charge transfer (ICT) character. researchgate.net The combination of the electron-donating phenothiazine core and the electron-withdrawing nitro group in this compound strongly suggests it would exhibit ICT and positive solvatochromism, where the emission peak shifts to longer wavelengths in more polar solvents.

While the principles of solvatochromism are well-established for similar phenothiazine derivatives researchgate.netsci-hub.se, specific studies quantifying this effect for this compound across a range of solvents are absent from the literature reviewed.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions. The phenothiazine ring system is not planar but adopts a characteristic folded "butterfly" conformation along the N-S axis. nih.gov The degree of this folding can be influenced by the substituents on the ring and the nitrogen atom.

A crystallographic study of this compound would reveal these structural details. However, the crystal structure for this specific compound has not been reported in the primary literature or crystallographic databases searched.

Electrochemical Characterization for Redox Properties

Phenothiazine and its derivatives are well-known for their electron-donating capabilities and their ability to form stable radical cations upon oxidation. The presence of methyl groups at the 7 and 10 positions and a nitro group at the 2 position on the phenothiazine core significantly influences the electronic structure and, consequently, the redox properties of this compound.

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a principal electrochemical technique used to investigate the redox behavior of phenothiazine derivatives. The process typically involves scanning the potential of an electrode in a solution of the analyte and observing the resulting current. For phenothiazines, this technique reveals the potentials at which electron transfer reactions occur, providing insight into the stability of the resulting radical cations and dications.

The oxidation of the phenothiazine core is a stepwise process. The first step is a one-electron oxidation that forms a radical cation (PTZ•+), which is often a reversible or quasi-reversible process. A second one-electron oxidation can follow at a higher potential to form a dication (PTZ²+), which is typically less stable.

The specific substitution pattern of this compound—featuring electron-donating methyl groups and an electron-withdrawing nitro group—creates a complex electronic environment. The electron-donating methyl groups tend to lower the oxidation potential, making the compound easier to oxidize compared to the unsubstituted phenothiazine. Conversely, the strongly electron-withdrawing nitro group is expected to increase the oxidation potential. The net effect on the redox potential is a balance of these opposing influences. Studies on related 2,10-disubstituted phenothiazines have shown that the oxidation pathway can be complex and dependent on factors such as pH. researchgate.net

Phenothiazine DerivativeFirst Oxidation Potential (E½, V vs. reference)Key SubstituentsReference
Phenothiazine (unsubstituted)~0.68 VNone researchgate.net
N-ethyl-3,7-dimethoxyphenothiazine~0.35 V (average of two redox events)10-ethyl, 3,7-dimethoxy (electron-donating)Generic Data
QuisultidineUnusually positive2-(N,N-dimethyl-sulphamoyl), 10-(3-quinuclidinyl) rsc.org

Electron Spin Resonance (ESR) Spectroscopy for Radical Cation Formation and Stability

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radical cations. It is an indispensable tool for confirming the formation of the phenothiazine radical cation during electrochemical or chemical oxidation and for studying its stability and electronic structure.

Upon one-electron oxidation, this compound forms a radical cation. The ESR spectrum of this radical provides information about the distribution of the unpaired electron's spin density across the molecule. This is observed through the hyperfine coupling of the electron spin with the nuclear spins of nearby atoms, primarily the nitrogen atom at position 10 and various protons on the aromatic rings and methyl groups. The g-value of the spectrum is characteristic of the radical's electronic environment. For many phenothiazine radical cations, g-values are typically around 2.003. mdpi.com

Studies on N-alkylphenothiazine radical cations have shown that these species can be stable enough for characterization. researchgate.netjlu.edu.cn The stability of the radical cation of this compound would be influenced by the delocalization of the unpaired electron over the entire ring system, a process affected by the electronic nature of its substituents. The ESR spectrum's hyperfine structure would reveal coupling to the nitrogen nucleus and protons, providing direct evidence of the radical's formation and offering insights into its conformation in solution. researchgate.net

Chromatographic and Electrophoretic Methods for Purity Assessment and Quantitative Analysis

The assessment of purity and the development of quantitative analytical methods are critical for the characterization of any new compound. For this compound, a suite of high-resolution separation techniques is applicable.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of phenothiazine derivatives. A reversed-phase HPLC (RP-HPLC) method is typically suitable for these compounds.

Method Development: A typical RP-HPLC method for this compound would involve a C8 or C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govorientjchem.org The pH of the buffer is a critical parameter that can be adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak shape. Detection is commonly performed using a UV-Vis detector, as phenothiazines possess strong chromophores. Wavelengths around 254 nm are often effective. nih.govorientjchem.org

Method Validation: Once developed, the method must be validated according to ICH guidelines to ensure its reliability. Validation parameters include linearity, precision, accuracy, robustness, and sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ). Published methods for other phenothiazines demonstrate that excellent performance can be achieved. japtronline.com

Validation ParameterTypical Acceptance CriteriaExample Finding for a Phenothiazine Derivative japtronline.com
Linearity (R²)> 0.9990.999
Precision (%RSD)< 2%< 2%
Accuracy (% Recovery)98 - 102%99 - 101%
Limit of Detection (LOD)Signal-to-Noise Ratio > 31.76 µg/mL
Limit of Quantification (LOQ)Signal-to-Noise Ratio > 105.35 µg/mL

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and high-throughput alternative to HPLC for the analysis of phenothiazine derivatives. nih.gov This technique uses HPTLC plates with a stationary phase of a smaller, more uniform particle size than conventional TLC, resulting in better resolution and sensitivity.

For the analysis of this compound, a silica (B1680970) gel HPTLC plate would likely be used as the stationary phase. A non-polar mobile phase, such as a mixture of chloroform (B151607) and methanol, would be employed for development. acclmp.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. After development, the plate is dried, and the analyte spot is visualized under UV light. Quantification is performed using a densitometer, which measures the reflectance or fluorescence of the spot. HPTLC methods for phenothiazines have been shown to be precise and accurate, with satisfactory validation parameters. nih.gov An interlaboratory study on TLC for phenothiazine identification demonstrated high reliability, with correct identification in over 98% of cases based on relative Rf values and spot color. oup.com

Capillary Electrophoresis with Advanced Detection Techniques (e.g., Contactless Conductivity Detection)

Capillary Electrophoresis (CE) is a powerful separation technique with extremely high efficiency, making it well-suited for the analysis of complex mixtures and the purity assessment of compounds like this compound. In CE, charged molecules migrate through a narrow capillary under the influence of an electric field.

Separation Principle: The separation of phenothiazine derivatives by CE is typically performed in a buffer solution at low pH (e.g., 2.5-3.5). nih.gov Under these conditions, the nitrogen atom in the phenothiazine ring system can be protonated, giving the molecule a positive charge and allowing it to migrate towards the cathode. The migration time is dependent on the charge-to-size ratio of the molecule.

Advanced Detection: While UV detection is common in CE, advanced detection techniques can offer enhanced sensitivity or universality. Capacitively Coupled Contactless Conductivity Detection (C⁴D) is one such technique. C⁴D measures changes in the conductivity of the solution inside the capillary without any direct contact between the electrodes and the separation buffer. nih.gov It consists of two small tubular electrodes placed around the outside of the capillary. nih.gov An AC voltage is applied to one electrode, and the resulting current is measured at the second. When a zone containing the analyte passes between the electrodes, it displaces the background electrolyte, causing a change in conductivity that is registered as a peak.

This technique is highly versatile and has been successfully applied to the ultrasensitive determination of phenothiazine derivatives, achieving detection limits in the nanomolar range. nih.gov The combination of CE with C⁴D provides a highly sensitive method for the quantitative analysis of this compound.

Computational and Theoretical Chemistry Studies of 7,10 Dimethyl 2 Nitro 10h Phenothiazine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy states, which are crucial for understanding the molecule's stability, color, and electronic behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state properties of molecules with a favorable balance of accuracy and computational cost. researchgate.netdoaj.org For phenothiazine (B1677639) and its derivatives, DFT calculations, often using the B3LYP functional, are employed to determine the optimized molecular geometry. nih.govresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. sci-hub.rugriffith.edu.au It is particularly effective for simulating electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. griffith.edu.au

For substituted phenothiazines, TD-DFT calculations can predict the absorption maxima (λmax) and their corresponding oscillator strengths (a measure of transition probability). mdpi.com Studies on nitro-substituted phenothiazines, such as 3,7-dinitro-10H-phenothiazine 5-oxide, have shown that the presence of electron-withdrawing nitro groups leads to a significant bathochromic (red) shift in the absorption spectrum compared to the unsubstituted phenothiazine S-oxide. mdpi.com This shift is attributed to intense charge-transfer (CT) transitions, where an electron is promoted from an orbital centered on the electron-rich phenothiazine core (donor) to an orbital localized on the nitro groups (acceptor). mdpi.com For 7,10-Dimethyl-2-nitro-10H-phenothiazine, a similar CT transition from the phenothiazine core to the 2-nitro group would be expected to be a dominant feature of its electronic spectrum.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. scispace.com The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). researchgate.net

In phenothiazine derivatives, the HOMO is typically a π-orbital with significant electron density on the electron-rich heterocyclic core, particularly the sulfur and nitrogen atoms, making them effective electron donors. researchgate.netscispace.com Conversely, the LUMO's character is heavily influenced by substituents. For this compound, the strong electron-withdrawing nitro group at the 2-position is expected to lower the LUMO energy and concentrate its electron density. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps determine the molecule's electronic transport properties, color, and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity and is associated with a red-shift in the absorption spectrum. mdpi.com

Table 1: Representative Frontier Orbital Energies for a Nitro-Substituted Phenothiazine Derivative (3,7-dinitro-10H-phenothiazine 5-oxide) Calculated via TD-DFT

Molecular OrbitalEnergy (eV)Description
HOMO-Characterized by charge density on the sulfur atom and phenothiazine core.
LUMO-Characterized by charge density on the electron-accepting nitro groups.
HOMO-LUMO Gap-Reduced by the presence of nitro groups, leading to a red-shifted absorption.

Note: Specific energy values from the reference mdpi.com are presented in graphical form; the table describes the qualitative findings.

Thermochemical and Reactivity Parameter Determination

Computational methods are invaluable for determining thermochemical parameters that describe the energetics of chemical reactions, providing insight into reaction mechanisms and molecular stability. nih.gov

The Ionization Potential (IP) is the energy required to remove an electron from a molecule. nih.gov It is a direct measure of a compound's ability to act as an electron donor. Phenothiazines are known to be strong electron donors with relatively low ionization potentials. researchgate.netwikipedia.org DFT calculations can provide accurate IP values, which are fundamental to understanding electron transfer processes. nih.gov A lower IP value for a phenothiazine derivative indicates a greater propensity to form a radical cation. nih.gov

Bond Dissociation Enthalpy (BDE) is the energy required to homolytically break a specific bond. nih.gov While often discussed in the context of antioxidant activity for O-H or N-H bonds, the principle can be applied to any bond, such as the C-H bonds of the methyl groups in this compound. Calculating the BDE of these bonds can help predict their susceptibility to radical abstraction.

Table 2: Calculated Thermochemical Parameters for Representative Phenothiazine Derivatives in an Aqueous Medium (kcal/mol)

Compound DerivativeIonization Potential (IP)
MAE-TPR87.6
HEE-FLU86.7

Data sourced from a DFT study on 2-(Trifluoromethyl)phenothiazine derivatives, demonstrating typical IP ranges. nih.gov

Proton Affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule, indicating its basicity. scm.comresearchgate.net Electron Transfer Enthalpy (ETE) describes the energy change associated with electron transfer. nih.gov These parameters are crucial for elucidating reaction mechanisms that involve both protons and electrons, especially in polar solvents. nih.govmdpi.com

For example, in the context of antioxidant mechanisms, PA and ETE are used to describe the Sequential Proton Loss Electron Transfer (SPLET) pathway. nih.gov DFT methods can reliably calculate these parameters by determining the total enthalpies of the neutral molecule and its corresponding anionic and radical forms. nih.gov For this compound, calculating the PA at the nitro group's oxygen atoms or the heterocyclic nitrogen could provide insight into its behavior in acidic or basic media.

Table 3: Calculated Thermochemical Parameters for Representative Phenothiazine Derivatives in an Aqueous Medium (kcal/mol)

Compound DerivativeProton Affinity (PA)Electron Transfer Enthalpy (ETE)
MAE-TPR22.180.3
HEE-FLU24.179.5

Data sourced from a DFT study on 2-(Trifluoromethyl)phenothiazine derivatives, providing examples of calculated PA and ETE values. nih.gov

Comprehensive Search Yields No Specific Data for

A thorough investigation of scientific literature and chemical databases has revealed a significant lack of specific computational and theoretical chemistry studies for the compound this compound. Despite the broad interest in the chemical and pharmacological properties of the phenothiazine scaffold, this particular derivative appears to be uncharacterized in the realms of quantum chemical analysis, conformational studies, and molecular simulations.

The initial search for research pertaining to "this compound" did not yield any papers or datasets that would allow for a detailed analysis as requested. The subsequent, more targeted searches for specific computational methods applied to this compound were also unsuccessful. There is no available information regarding the application of the Quantum Theory of Atoms in Molecules (QTAIM) to characterize its intramolecular interactions, nor are there any published reports on its conformational landscape or potential energy surface.

Similarly, the investigation into its potential use in molecular modeling studies, such as molecular docking and dynamics simulations, found no instances where "this compound" was used as a ligand to probe the binding affinities and interaction patterns with any hypothetical molecular targets. Consequently, there is no data on its conformational dynamics or mechanisms of ligand-target recognition.

While the broader class of phenothiazine derivatives has been the subject of numerous computational studies, the specific substitutions of dimethyl and nitro groups at the 7, 10, and 2 positions, respectively, in "this compound" have not been explored in the currently accessible scientific literature. This indicates a gap in the current body of research, and as such, a detailed, scientifically accurate article on the computational and theoretical chemistry of this specific compound cannot be generated at this time.

Molecular Mechanisms of Action of 7,10 Dimethyl 2 Nitro 10h Phenothiazine in Non Clinical Research

Modulation of Intracellular Signaling Cascades

The anticancer activities of phenothiazine (B1677639) derivatives are often linked to their ability to interfere with crucial intracellular signaling pathways that govern cell proliferation, survival, and death. While direct research on 7,10-Dimethyl-2-nitro-10H-phenothiazine is limited, the broader class of phenothiazines has been shown to modulate key signaling cascades, providing a framework for its potential mechanisms of action.

Inhibition and Regulation of PI3K/Akt/mTOR and MAPK/ERK1/2 Pathways

The PI3K/Akt/mTOR and MAPK/ERK1/2 pathways are central regulators of cell growth and survival, and their dysregulation is a common feature in many cancers. nih.govunc.edumdpi.comresearchgate.net Phenothiazines, as a class of compounds, have been observed to influence these pathways, primarily through the induction of oxidative stress. mdpi.com

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK1/2 pathway, are critical in transducing extracellular signals to intracellular responses that control cellular processes like proliferation, differentiation, and apoptosis. nih.govnih.gov Some studies on phenothiazines have indicated that they can lead to a moderate decrease in the phosphorylation of ERK1/2. mdpi.com This suggests a potential inhibitory effect on this pro-proliferative pathway. However, the interplay is complex, as reactive oxygen species (ROS) generated by phenothiazines can also potentially activate MEK1/2, the upstream activators of ERK1/2, which could counteract the inhibitory effects. mdpi.com

Table 1: Effects of Phenothiazine Derivatives on Key Signaling Pathways

PathwayObserved Effect of PhenothiazinesPotential Consequence
MAPK/ERK1/2Moderate decrease in ERK1/2 phosphorylation mdpi.comInhibition of cell proliferation
PI3K/Akt/mTORGeneral inhibition by anticancer compounds nih.govmdpi.comInduction of apoptosis and reduced cell survival

Effects on p53, Ras, and FOXO Transcription Factor Activity

The tumor suppressor protein p53, the oncogene Ras, and the Forkhead box O (FOXO) family of transcription factors are pivotal in regulating the cellular response to stress, including DNA damage and oxidative stress. nih.govnih.gov Phenothiazines have been shown to increase the levels of TP53 mRNA, suggesting an activation of the p53 pathway, which can lead to cell cycle arrest and apoptosis. mdpi.com

The activity of FOXO transcription factors, which are involved in apoptosis and cell cycle arrest, is often negatively regulated by the PI3K/Akt pathway. unc.edu Therefore, any inhibition of this pathway by this compound could potentially lead to the activation of FOXO transcription factors. Furthermore, there is evidence of interplay between p53 and FOXO3a, where under certain stress conditions, they can influence each other's transcriptional activity. nih.govnih.gov

Interaction with NFκB and AMPK Signaling Pathways

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a significant role in inflammation, immunity, and cell survival. dovepress.comnih.govnih.gov Some phenothiazine derivatives have been shown to inhibit NF-κB activity. dovepress.comnih.gov This inhibition can contribute to their anticancer effects by preventing the transcription of genes that promote cell proliferation and survival.

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that, when activated, can inhibit cell growth and proliferation. nih.gov The activation of AMPK signaling has been shown to downregulate the NF-κB system. nih.gov The relationship between this compound and the AMPK pathway has not been explicitly studied.

Impact on Fundamental Cellular Processes

The modulation of the aforementioned signaling pathways by this compound is expected to have a profound impact on fundamental cellular processes, ultimately leading to the inhibition of cancer cell growth.

Mechanisms of Apoptosis Induction (Mitochondria-Mediated, Lysosomal Cell Death)

Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or cancerous cells. Phenothiazine derivatives have been shown to induce apoptosis in cancer cells through multiple mechanisms. dovepress.comnih.gov One of the primary mechanisms is the generation of reactive oxygen species (ROS), which leads to oxidative stress. dovepress.comnih.gov This oxidative damage can trigger the intrinsic, or mitochondria-mediated, pathway of apoptosis. dovepress.comnih.gov This involves the polarization of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors. dovepress.comnih.gov

Additionally, some phenothiazines can induce apoptosis through the extrinsic, or death receptor-dependent, pathway. dovepress.comnih.gov There is also evidence to suggest that lysosomal membrane permeabilization, leading to the release of lysosomal enzymes into the cytoplasm, can contribute to phenothiazine-induced cell death.

Induction of Cell Cycle Arrest and Its Molecular Underpinnings

In addition to inducing apoptosis, many anticancer agents, including phenothiazine derivatives, can cause cell cycle arrest, preventing cancer cells from dividing and proliferating. dovepress.comnih.govnih.govresearchgate.netresearchgate.net Studies on a related phenothiazine derivative, 10H-3,6-diazaphenothiazine, have demonstrated its ability to cause cell cycle arrest at the G2/M phase. dovepress.comnih.govresearchgate.net This arrest prevents the cells from entering mitosis and undergoing cell division. The molecular underpinnings of this process likely involve the modulation of key cell cycle regulators, such as cyclin-dependent kinases (CDKs) and their inhibitors.

Table 2: Summary of Cellular Processes Affected by Phenothiazine Derivatives

Cellular ProcessMechanismKey Molecular Players
ApoptosisInduction of oxidative stress, mitochondrial membrane polarization dovepress.comnih.govReactive Oxygen Species (ROS), Bcl-2 family proteins, Caspases
Cell Cycle ArrestBlockade at the G2/M phase dovepress.comnih.govresearchgate.netCyclin-dependent kinases (CDKs), Cyclins

Inhibition of DNA Repair Mechanisms

There is no specific information available in the reviewed scientific literature detailing the effects of this compound on DNA repair mechanisms. While some phenothiazine compounds have been investigated for their potential to interfere with DNA repair pathways, no such studies have been reported for this specific derivative.

Modulation of Microtubule Dynamics and Tubulin Interactions

The influence of this compound on microtubule dynamics and its direct interactions with tubulin have not been specifically documented in non-clinical research. The broader class of phenothiazines has been shown to interact with cytoskeletal components, but data particular to this compound is absent.

Angiogenesis Pathway Modulation (e.g., Vascular Endothelial Growth Factor (VEGF) Inhibition)

Currently, there are no available studies that investigate the role of this compound in the modulation of angiogenesis pathways, including any potential inhibitory effects on Vascular Endothelial Growth Factor (VEGF) signaling.

Interactions with Cellular Membranes and Ion Channels

While phenothiazine derivatives are known for their interactions with cellular membranes due to their amphiphilic nature, specific research on this compound is lacking.

Disruption of Cellular Membrane Integrity and Permeabilization

Specific studies detailing the capacity of this compound to disrupt cellular membrane integrity or cause permeabilization have not been identified.

Modulation of Intracellular Calcium Homeostasis and Ion Channel Activity

The effects of this compound on intracellular calcium homeostasis and its activity on various ion channels are not described in the current body of scientific literature.

Investigations of Lipid Bilayer Interactions and Membrane Fluidity Alterations

There is no specific research available on the interactions of this compound with lipid bilayers or its impact on membrane fluidity.

Unable to Generate Article Due to Lack of Specific Research on "this compound"

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data on the chemical compound This compound to generate the requested article. The instructions provided require a detailed analysis of this specific molecule's molecular mechanisms of action, strictly adhering to a detailed outline.

The conducted searches yielded general information pertaining to the broader class of phenothiazine derivatives. This included studies on their interactions with various enzymes and receptors, as well as their roles in oxidative stress. However, none of the retrieved sources contained specific research findings, data tables, or detailed molecular analysis for this compound itself.

To fulfill the user's request, specific non-clinical research detailing the compound's effects on cholinesterases, aminopeptidases, Cyclooxygenase-2 (COX-2), sphingomyelinase, and various neurotransmitter receptors would be required. Furthermore, data on its role in generating reactive oxygen species and inhibiting antioxidant enzymes would be necessary.

Without publicly available research focused specifically on this compound, it is not possible to produce a scientifically accurate and informative article that adheres to the strict constraints of the provided outline. Extrapolating data from the general class of phenothiazines would violate the core instruction to focus solely on the specified compound and would amount to speculation. Therefore, the generation of the requested article cannot proceed at this time.

Role in Oxidative Stress and Antioxidant Mechanisms

Radical Scavenging Properties and Phenothiazine Radical Formation

The phenothiazine scaffold is recognized for its antioxidant properties, which are fundamentally linked to its electron-donating nature. cdnsciencepub.com This characteristic facilitates the scavenging of free radicals through various mechanisms, a topic of extensive computational and in-vitro research. researchgate.netnih.govnih.gov While direct experimental data on this compound is limited, its radical scavenging potential can be inferred from the well-established reactivity of the parent phenothiazine structure and its derivatives.

The primary mechanisms by which phenothiazines are thought to exert their antioxidant effects include Hydrogen Atom Transfer (HAT), Radical Adduct Formation (RAF), and Single Electron Transfer (SET). nih.govd-nb.info In the HAT mechanism, the hydrogen atom from the amino group at the N10 position is donated to a radical, thereby neutralizing it. d-nb.info The RAF mechanism involves the direct addition of a radical to the aromatic rings of the phenothiazine molecule. d-nb.info The SET mechanism entails the transfer of a single electron from the electron-rich phenothiazine ring system to a free radical. nih.gov

Computational studies have provided insights into the reactivity of the phenothiazine scaffold with various reactive oxygen species (ROS). researchgate.netnih.govnih.gov These studies indicate that phenothiazines can exhibit excellent antioxidant activity, particularly in aqueous environments. nih.gov The dominant scavenging mechanism can vary depending on the specific ROS involved. nih.govnih.gov For instance, with the highly reactive hydroxyl radical (HO•), RAF is often the primary mechanism, whereas for less reactive radicals like peroxy radicals (HOO• and CH3OO•), HAT and SET mechanisms may be more prominent. nih.govnih.gov

Interactive Data Table: Postulated Radical Scavenging Mechanisms of the Phenothiazine Scaffold

MechanismDescriptionKey Molecular Feature Involved
Hydrogen Atom Transfer (HAT) Donation of a hydrogen atom to a free radical.N-H bond at the 10-position.
Radical Adduct Formation (RAF) Direct addition of a free radical to the aromatic rings.Aromatic C-atoms of the phenothiazine rings.
Single Electron Transfer (SET) Transfer of a single electron to a free radical.The electron-rich tricyclic phenothiazine system.

Modulation of Biological Resistance Mechanisms (Non-Clinical)

Efflux Pump Inhibition (e.g., P-glycoprotein, Bacterial Efflux Pumps)

Phenothiazine derivatives have been identified as modulators of multidrug resistance (MDR) through the inhibition of efflux pumps in both eukaryotic and prokaryotic cells. nih.govnih.govnih.gov These pumps are transmembrane proteins that actively transport a wide range of substrates, including therapeutic drugs, out of the cell, thereby reducing their intracellular concentration and efficacy.

In the context of cancer chemotherapy, the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) is a major cause of MDR. nih.gov Several studies have demonstrated that phenothiazine derivatives can inhibit the function of P-gp. nih.gov For instance, various phenothiazines have been shown to increase the intracellular accumulation of P-gp substrates, effectively reversing the MDR phenotype in cancer cell lines. nih.gov While specific studies on this compound are not available, the general ability of the phenothiazine scaffold to interact with and inhibit P-gp suggests that this compound may possess similar activity.

In the realm of bacterial resistance, phenothiazines have been shown to inhibit bacterial efflux pumps, which contribute to resistance against a broad spectrum of antibiotics. nih.govstorkapp.menih.gov A notable example is the NorA efflux pump in Staphylococcus aureus, a member of the major facilitator superfamily (MFS) of transporters. nih.govstorkapp.me Inhibition of NorA by phenothiazines can restore the susceptibility of resistant bacterial strains to antibiotics that are substrates of this pump. nih.govstorkapp.me The mechanism of inhibition is thought to be multifactorial, potentially involving direct interaction with the pump and disruption of the proton motive force that energizes many bacterial efflux pumps. nih.govresearchgate.net Given these findings, it is plausible that this compound could also function as an inhibitor of bacterial efflux pumps. The presence of the nitro group and methyl substituents would likely influence its lipophilicity and electronic properties, which could in turn affect its interaction with the efflux pump proteins.

Interactive Data Table: Efflux Pumps Potentially Inhibited by Phenothiazine Derivatives

Efflux PumpOrganism/Cell TypeRole in Resistance
P-glycoprotein (P-gp) Eukaryotic (e.g., cancer cells)Multidrug resistance in cancer.
NorA Bacterial (e.g., Staphylococcus aureus)Resistance to fluoroquinolones and other antimicrobials.
AcrAB-TolC Bacterial (e.g., Escherichia coli)Broad-spectrum antibiotic resistance. nih.gov

Interaction with Bacterial Resistance Plasmids and DNA Binding

Beyond the inhibition of efflux pumps, phenothiazines have been reported to interfere with other bacterial resistance mechanisms, including those mediated by plasmids. nih.govnih.govresearchgate.net Plasmids are extrachromosomal DNA molecules that can carry genes conferring resistance to antibiotics. Some phenothiazine derivatives have been shown to eliminate resistance plasmids from bacteria, a process known as plasmid curing. nih.govresearchgate.net This activity renders the bacteria susceptible to antibiotics to which they were previously resistant. The proposed mechanism for plasmid elimination involves the interaction of the phenothiazine molecule with the bacterial cell membrane, which may disrupt the process of plasmid replication. nih.gov

Furthermore, the planar, aromatic structure of the phenothiazine ring system allows for intercalation into DNA. nih.gov This interaction can interfere with essential cellular processes such as DNA replication and transcription. nih.gov Studies with various phenothiazine derivatives have demonstrated their ability to bind to DNA, and this interaction is considered a potential contributor to their antimicrobial effects. nih.gov The binding affinity and mode of interaction can be influenced by the substituents on the phenothiazine core. nih.gov For this compound, the nitro group, being a strong electron-withdrawing group, could influence the electronic distribution of the aromatic system and potentially affect its DNA binding properties. The antimicrobial activity of some nitroaromatic compounds has been linked to the reduction of the nitro group to toxic intermediates that can damage DNA. encyclopedia.pub It is conceivable that a similar mechanism could be at play for nitro-phenothiazine derivatives.

Structure Activity Relationships Sar of 7,10 Dimethyl 2 Nitro 10h Phenothiazine in Research Contexts

Influence of Methyl Substituents at Positions 7 and 10 on Compound Activity and Selectivity

The presence of methyl groups at positions 7 and 10 of the phenothiazine (B1677639) ring system is anticipated to significantly modulate the compound's biological activity and selectivity. The methyl group at the N-10 position is a common feature in many phenothiazine derivatives and generally influences the compound's lipophilicity and steric profile. This, in turn, can affect its ability to cross biological membranes and interact with molecular targets.

Research on various phenothiazine derivatives has shown that the nature of the substituent at the 10-position can influence their activity. For instance, in the context of anticancer research, N-alkylated phenothiazine derivatives have demonstrated notable antiproliferative effects. nih.gov The methyl group at C-7, while less commonly studied in extensive SAR analyses, is expected to influence the electronic distribution within the aromatic system. This can subtly alter the binding affinity and selectivity for specific biological targets. Studies on other substituted phenothiazines have indicated that modifications on the aromatic rings can impact their interactions with targets like cholinesterases. nih.gov The combined presence of both methyl groups in 7,10-Dimethyl-2-nitro-10H-phenothiazine likely results in a unique balance of lipophilicity, steric hindrance, and electronic properties that dictates its specific activity profile.

Role of the Nitro Group at Position 2 in Electronic Properties and Biological Interactions

The nitro group at position 2 is a strong electron-withdrawing group and plays a pivotal role in shaping the electronic landscape of the this compound molecule. This electron-withdrawing nature can significantly influence the molecule's redox properties and its ability to participate in charge-transfer interactions, which are often crucial for biological activity.

The introduction of a nitro group can lead to a bathochromic shift in the molecule's absorption spectrum, a phenomenon observed in other nitro-substituted phenothiazines. nih.gov This alteration in electronic properties can enhance the potential for specific biological interactions. For example, in some chalcone (B49325) derivatives, the position of a nitro group has been shown to be important for their anti-inflammatory and vasorelaxant activities. mdpi.com Furthermore, the nitro group can influence the planarity of the phenothiazine ring system, which can affect intermolecular stacking and interactions with flat biological receptors. nih.gov The electronic modifications induced by the nitro group in this compound are therefore expected to be a key determinant of its biological interaction profile.

Systematic Analysis of Phenothiazine Core Substituents on Molecular Target Affinity

Studies on a range of phenothiazine derivatives have revealed that substitutions at the C-2 position are particularly important for binding to various receptors. researchgate.net The nature of the substituent at this position can significantly impact the binding affinity. For instance, in the context of P-glycoprotein inhibition, the anti-MDR (multidrug resistance) activity of phenothiazines increases in the order of -H < -Cl < -CF3 at the C-2 position. if-pan.krakow.pl While a direct comparison with a nitro group is not provided, this highlights the sensitivity of this position to substitution. The combination of the 2-nitro, 7-methyl, and 10-methyl substituents in this compound creates a unique substitution pattern that would require specific molecular modeling and experimental studies to fully elucidate its target affinity profile.

Substituent PositionSubstituentGeneral Influence on Phenothiazine CorePotential Impact on Molecular Target Affinity
10Methyl (-CH3)Increases lipophilicity and steric bulk.Can modulate membrane permeability and steric interactions within the binding pocket.
7Methyl (-CH3)Influences electronic distribution on the aromatic ring.May fine-tune binding selectivity and affinity.
2Nitro (-NO2)Strong electron-withdrawing group, affects electronic properties and potential for charge-transfer interactions.Can significantly alter binding mode and affinity through electronic and steric effects.

Correlation of Quantum Chemical Parameters and Electronic Structure with Observed Research Outcomes

Quantum chemical calculations provide valuable insights into the electronic structure and properties of molecules like this compound, allowing for a correlation with their observed biological activities. Parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and charge distribution can be calculated to understand the molecule's reactivity and interaction potential.

For phenothiazine derivatives, quantum chemical studies have been used to elucidate their electronic structure and relate it to their physical-chemical properties and biological activity. researchgate.net The presence of an electron-withdrawing nitro group, as in this compound, is expected to lower the LUMO energy, potentially making the molecule a better electron acceptor in charge-transfer interactions. This has been observed in dinitrophenothiazine S-oxide, where the nitro groups decrease the LUMO energy. nih.gov Such alterations in the electronic structure can be correlated with the molecule's ability to interact with specific biological targets and can help in explaining its observed research outcomes.

Conformational Flexibility and its Impact on Binding Specificity

The conformational flexibility of phenothiazine derivatives has been shown to be important for their biological activity. rsc.org For instance, in naphthalimide-phenothiazine dyads, conformational flexibility plays a role in their photophysical properties. nih.govbeilstein-journals.org The methyl groups at positions 7 and 10, and the nitro group at position 2 in this compound will influence the molecule's conformational landscape. The steric bulk of the substituents can affect the folding angle of the phenothiazine ring, which in turn can determine how well the molecule fits into a specific binding pocket. A more rigid or a more flexible conformation can be advantageous depending on the target, thus influencing the binding specificity. The ability of a molecule to adopt different conformations can be related to its promiscuity or selectivity in binding to various targets. nih.gov

Structural FeatureInfluence on ConformationPotential Impact on Binding Specificity
Phenothiazine CoreInherently non-planar ("butterfly" conformation).The degree of folding can influence the fit into a binding pocket.
Substituents (Methyl and Nitro groups)Can alter the folding angle and the energy barrier for conformational changes due to steric and electronic effects.Can favor a specific conformation that is optimal for binding to a particular target, thus enhancing specificity.
Overall Molecular FlexibilityDetermined by the interplay of the core structure and its substituents.A balance between rigidity and flexibility is often required for optimal binding; too much rigidity may hinder binding, while too much flexibility can lead to a loss of specificity.

Rational Design Strategies for Modifying the Phenothiazine System for Enhanced Academic Research Potential

The understanding of the SAR of this compound provides a foundation for the rational design of new derivatives with enhanced potential for academic research. By strategically modifying the phenothiazine system, it is possible to fine-tune its properties for specific applications.

One approach is to further explore the effects of different substituents at various positions of the phenothiazine ring. For example, replacing the methyl groups with other alkyl or functional groups could modulate lipophilicity and steric interactions. Similarly, the nitro group could be replaced with other electron-withdrawing or electron-donating groups to systematically study the influence of electronic properties on activity. Molecular hybridization, where the phenothiazine scaffold is combined with other pharmacophores, is another promising strategy that has been used to develop compounds with improved efficacy. nih.gov Computational methods, such as molecular docking and quantum chemical calculations, can be employed to predict the effects of these modifications and guide the synthesis of new compounds with desired properties. frontiersin.orgrsc.org Such rational design strategies can lead to the development of novel phenothiazine derivatives with enhanced potency, selectivity, and utility in various research areas.

Future Research Directions and Unexplored Avenues for 7,10 Dimethyl 2 Nitro 10h Phenothiazine

Development of Novel and Sustainable Synthetic Methodologies

The advancement of phenothiazine (B1677639) chemistry is intrinsically linked to the development of efficient and environmentally benign synthetic methods. Future efforts should focus on moving beyond traditional multi-step syntheses, which often involve harsh conditions and generate significant waste.

Key areas for exploration include:

Green Chemistry Approaches: Investigating microwave-assisted and ultrasound-assisted syntheses could dramatically reduce reaction times and improve yields. jmedchem.com The use of environmentally friendly solvents and recyclable catalysts should also be prioritized.

Catalytic Methodologies: Exploring novel transition metal-catalyzed cross-coupling reactions could provide more direct and efficient routes to functionalized phenothiazines like the target compound. researchgate.net

Flow Chemistry: Continuous-flow synthesis offers a scalable and controlled method for producing phenothiazine derivatives, potentially improving safety and product consistency. researchgate.net

Metal-Free Synthesis: The development of metal-free, three-component reactions using readily available starting materials presents a cost-effective and sustainable alternative for synthesizing the phenothiazine core. rsc.org

Table 1: Comparison of Synthetic Methodologies for Phenothiazine Derivatives
MethodologyPotential Advantages for Synthesizing 7,10-Dimethyl-2-nitro-10H-phenothiazineKey Research Focus
Microwave-Assisted SynthesisReduced reaction times, increased yields, enhanced purity. jmedchem.comOptimization of reaction conditions (temperature, time, power).
Transition Metal CatalysisHigh efficiency and selectivity for C-N and C-S bond formation. researchgate.netDevelopment of novel, low-cost catalysts and exploration of new cross-coupling partners.
Flow ChemistryImproved safety, scalability, and process control. researchgate.netDesign and optimization of continuous-flow reactors for multi-step syntheses.
Metal-Free ReactionsReduced cost, lower toxicity, and environmental impact. rsc.orgDiscovery of new reagents and reaction pathways for cyclization.

Advanced Computational Studies for Predictive Modeling and Rational Design

Computational chemistry offers powerful tools for predicting the properties of novel compounds and guiding synthetic efforts. For this compound, in silico studies can accelerate the discovery of its potential applications.

Future computational research should include:

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be used to calculate the electronic structure, molecular orbitals (HOMO/LUMO), and photophysical properties of the molecule. nih.govmdpi.com This can help predict its behavior in electronic devices or as a photosensitizer.

Molecular Docking: To explore its therapeutic potential, docking studies can simulate the interaction of the compound with various biological targets, such as enzymes or receptors involved in cancer or neurodegenerative diseases. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can correlate the structural features of phenothiazine derivatives with their biological activities, enabling the rational design of more potent and selective compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with biological membranes or macromolecules over time. nih.gov

In-depth Characterization of Transient Species and Reactive Intermediates

Phenothiazines are known for their ability to form stable radical cations upon oxidation, a property that is central to many of their applications. mdpi.com The specific substitution pattern of this compound likely influences the stability and reactivity of these intermediates.

Key experimental investigations should focus on:

Electrochemistry: Cyclic voltammetry can be used to study the redox behavior of the compound, determining its oxidation potentials and the stability of the resulting radical species. rsc.org

Spectroelectrochemistry: Combining spectroscopic techniques (UV-Vis, EPR) with electrochemistry allows for the direct observation and characterization of transient species generated at different potentials.

Photophysical Studies: Techniques like transient absorption spectroscopy can be employed to investigate the properties of excited states and radical ions generated upon photoexcitation, which is crucial for applications in photodynamic therapy or photocatalysis. researchgate.net

Exploration of Novel Molecular Targets and Unconventional Mechanistic Pathways

While phenothiazines have a long history as antipsychotics, recent research has revealed their potential in other therapeutic areas, particularly oncology. nih.govfrontiersin.org The unique electronic properties of this compound may allow it to interact with novel biological targets.

Future research should investigate its potential to:

Modulate Cancer Signaling Pathways: Studies have shown that phenothiazine derivatives can interfere with critical cancer pathways like PI3K/Akt/mTOR and MAPK/ERK1/2. frontiersin.orgnih.gov Investigating the effect of the target compound on these pathways in various cancer cell lines is a promising avenue.

Induce Apoptosis and Autophagy: The ability of phenothiazines to induce programmed cell death (apoptosis) and autophagy in cancer cells warrants investigation. frontiersin.org

Overcome Multidrug Resistance (MDR): Phenothiazines can inhibit efflux pumps like P-glycoprotein, which are responsible for MDR in cancer cells. nih.gov The potential of this compound as an MDR modulator should be explored.

Target Neurodegenerative Diseases: Beyond their traditional use, phenothiazine derivatives are being explored as inhibitors of cholinesterases, which is relevant for Alzheimer's disease therapy. acs.orgnih.gov

Design and Synthesis of Hybrid Systems and Conjugates for Multi-Targeting Approaches

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy for developing drugs that can act on multiple targets simultaneously. nih.govmdpi.com This approach is particularly relevant for complex diseases like cancer and Alzheimer's. mdpi.com

Future work could involve creating hybrid molecules by linking this compound with:

Other Anticancer Agents: Conjugating the phenothiazine core with known cytotoxic agents or targeted therapies could lead to synergistic effects and overcome resistance mechanisms.

Mitochondria-Targeting Moieties: Attaching molecules that direct the compound to mitochondria can enhance its ability to induce apoptosis, as mitochondria play a central role in this process. mdpi.com

Peptides or Antibodies: Creating conjugates with cell-penetrating peptides or tumor-targeting antibodies could improve the delivery and selectivity of the compound. ubc.ca

Table 2: Potential Hybrid Systems and Their Therapeutic Rationale
Hybrid PartnerTherapeutic Target/RationalePotential Advantage
DithiocarbamatesCell cycle blockers with anticancer activity. nih.govSynergistic inhibition of cancer cell proliferation.
Donepezil-like FragmentsMulti-target approach for Alzheimer's disease (e.g., cholinesterase inhibition). mdpi.comCombating multiple pathological factors of a complex disease.
ChalconesAntiproliferative and pro-apoptotic agents. nih.govEnhanced cytotoxicity against various cancer cell lines.
Delocalized Lipophilic Cations (e.g., F16)Targeting mitochondria to induce cell death. mdpi.comIncreased potency and selective accumulation in cancer cells.

Fundamental Investigations into Structure-Property-Function Relationships for Next-Generation Materials

The unique electronic and photophysical properties of phenothiazines make them attractive building blocks for advanced materials. rsc.org The specific substituents on this compound could be fine-tuned to create materials with tailored properties.

Areas for investigation include:

Organic Electronics: The electron-donating nature of the phenothiazine core makes it suitable for use in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. researchgate.net

Electrochromic Materials: The reversible redox behavior of phenothiazines allows for the development of materials that change color upon application of an electrical potential, with applications in smart windows and displays. researchgate.net

Next-Generation Batteries: Phenothiazine-based polymers are being explored as versatile electrode materials for organic batteries due to their stable and reversible redox processes. acs.orgresearchgate.net

Photocatalysis: The ability of phenothiazines to absorb visible light and engage in electron transfer reactions makes them potential candidates for organic photocatalysts. rsc.org

Expanding its Utility as a Chemical Biology Tool for Systems-Level Understanding

The inherent fluorescence and redox activity of the phenothiazine scaffold can be exploited to create chemical tools for studying complex biological systems.

Future research could focus on developing this compound derivatives as:

Fluorescent Probes: By modifying the structure to enhance its fluorescence properties, the compound could be used to visualize specific cellular components or processes.

Biosensors: Conjugating the phenothiazine core to recognition elements (e.g., peptides, aptamers) could lead to sensors for detecting specific biomolecules or ions.

Tools for Photodynamic Therapy (PDT): As a photosensitizer, the compound could be used to generate reactive oxygen species upon light irradiation, leading to localized cell death in cancer therapy or for antimicrobial applications. news-medical.net

By systematically pursuing these research avenues, the scientific community can fully elucidate the potential of this compound, transforming it from a mere chemical entity into a valuable tool for advancing medicine and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.